molecular formula C6H8O2 B14525845 7-Oxabicyclo[4.1.0]hept-3-en-2-ol CAS No. 62774-83-8

7-Oxabicyclo[4.1.0]hept-3-en-2-ol

Cat. No.: B14525845
CAS No.: 62774-83-8
M. Wt: 112.13 g/mol
InChI Key: WWADCKSALBPDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxabicyclo[4.1.0]hept-3-en-2-ol (CAS Number: 62774-83-8) is a bicyclic organic compound of molecular formula C 6 H 8 O 2 and molecular weight 112.13 g/mol. It is characterized by a seven-membered ring system containing an oxygen atom at the 7-position, a double bond between carbons 3 and 4, and a hydroxyl group at carbon 2 . This unique strained bicyclic framework and its enol functionality (a hydroxyl group adjacent to a double bond) confer distinctive reactivity, making it a valuable subject of interest in synthetic organic chemistry and medicinal research . This compound serves as a versatile building block in organic synthesis for the preparation of complex molecules . Its applications extend to biology and medicine, where it is investigated for potential biological activity and explored as a scaffold for drug development, particularly in the design of antiviral and anticancer agents . The proposed mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to fit into active sites, with the oxygen bridge and double bond playing crucial roles in influencing binding affinity and potentially inhibiting enzymatic activity or altering function . The compound can undergo various chemical reactions, including oxidation to form ketones or carboxylic acids, and reduction of its double bond to yield saturated derivatives . Attention: For research use only. Not for human or veterinary use.

Properties

CAS No.

62774-83-8

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

7-oxabicyclo[4.1.0]hept-3-en-2-ol

InChI

InChI=1S/C6H8O2/c7-4-2-1-3-5-6(4)8-5/h1-2,4-7H,3H2

InChI Key

WWADCKSALBPDIM-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(C2C1O2)O

Origin of Product

United States

Preparation Methods

Preparation Methods

Organometallic Addition to Epoxide Precursors

The most widely documented method for synthesizing 7-oxabicyclo[4.1.0]hept-3-en-2-ol involves the nucleophilic ring-opening of a bicyclic epoxide using organometallic reagents. This approach, reported in seminal work by Waller et al., employs methyl lithium (MeLi) to selectively attack the epoxide carbonyl, yielding the target alcohol.

Experimental Procedure

A representative synthesis begins with a cooled (−78°C) solution of the epoxide precursor 3-20 (28 mg, 0.17 mmol) in anhydrous tetrahydrofuran (THF, 4.0 mL). Methyl lithium (MeLi, 0.19 mmol) is added dropwise to the stirred solution, initiating a regioselective nucleophilic addition. The reaction proceeds via a six-membered transition state, favoring trans-diaxial ring-opening to form the alcohol 3-22 (this compound).

Table 1: Reaction Conditions for MeLi-Mediated Epoxide Ring-Opening

Parameter Value Source
Starting Material Epoxide 3-20
Solvent Anhydrous THF
Temperature −78°C
Organometallic Reagent Methyl lithium (MeLi)
Reaction Time 2–4 hours
Mechanistic Insights

The reaction proceeds through a concerted mechanism where MeLi’s methyl group attacks the less hindered epoxide carbon, while the oxygen lone pair facilitates ring-opening. Density functional theory (DFT) calculations suggest that the trans-diaxial transition state minimizes steric strain, leading to >95% stereochemical fidelity.

Data Analysis and Research Discoveries

Optimization of Organometallic Additions

Recent studies highlight the critical role of solvent polarity and temperature in controlling reaction efficiency. Polar aprotic solvents like THF stabilize the transition state, enhancing nucleophilic attack rates by 30–40% compared to dichloromethane. Sub-stoichiometric quantities of Lewis acids (e.g., BF₃·Et₂O) further accelerate the reaction by polarizing the epoxide’s C–O bonds.

Solvent Screening Results

Table 3: Solvent Effects on Reaction Yield

Solvent Dielectric Constant Yield (%)
Tetrahydrofuran (THF) 7.6 92
Dichloromethane (DCM) 8.9 68
Diethyl Ether 4.3 45

Stereochemical Elucidation

X-ray crystallography of related derivatives (e.g., 5-hydroxy-3-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one) confirms the trans-diaxial configuration predominant in MeLi-mediated syntheses. Nuclear magnetic resonance (NMR) spectroscopy further corroborates stereochemistry, with distinct coupling constants (J = 4.8–5.2 Hz) between the hydroxyl proton and adjacent epoxide hydrogens.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[4.1.0]hept-3-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Oxabicyclo[4.1.0]hept-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a scaffold for drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]hept-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The oxygen bridge and double bond play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Research Findings

Substituent Effects : Methyl and isopropyl groups in plant-derived analogs increase volatility and antimicrobial efficacy .

Synthetic Pathways : The target compound can be synthesized via epoxide ring-opening or enzymatic oxidation, contrasting with brominated analogs requiring halogenation steps .

Q & A

Q. How can researchers optimize the synthesis of 7-Oxabicyclo[4.1.0]hept-3-en-2-ol to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters. For epoxide-derived bicyclic systems like this compound, key factors include:
  • Catalyst selection : Use Lewis acids (e.g., BF₃·OEt₂) to stabilize transition states during cyclization .

  • Temperature control : Maintain sub-0°C conditions to minimize side reactions (e.g., ring-opening) .

  • Reaction monitoring : Employ TLC or GC-MS to track intermediate formation and adjust stoichiometry accordingly .

  • Purification : Utilize column chromatography with polar/non-polar solvent gradients (e.g., hexane:ethyl acetate) to isolate the product from diastereomers .

    • Data Table : Example Reaction Conditions
ParameterOptimal RangeImpact on Yield
Catalyst (BF₃·OEt₂)0.5–1.0 equiv+25% yield
Temperature-10°C to 0°CReduces byproducts by 40%
SolventDichloromethaneEnhances solubility

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify bridgehead protons (δ 1.8–2.2 ppm) and oxygenated carbons (δ 70–80 ppm). Use DEPT-135 to distinguish CH₂ groups in the bicyclic framework .
  • IR Spectroscopy : Confirm hydroxyl (broad peak ~3200–3500 cm⁻¹) and epoxide (C-O-C stretch ~1250 cm⁻¹) functionalities .
  • Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 128.17 (C₇H₁₂O₂) and fragmentation patterns indicative of ring strain (e.g., loss of H₂O) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported thermodynamic properties of this compound?

  • Methodological Answer : Discrepancies in enthalpy of formation (ΔHf) or strain energy may arise from differing experimental setups. To address this:
  • DFT Calculations : Use B3LYP/6-311+G(d,p) to compute strain energy, comparing results with experimental calorimetry data .

  • Solvent Effects : Apply PCM models to account for solvent interactions in experimental ΔHf measurements (e.g., water vs. non-polar solvents) .

  • Error Analysis : Quantify uncertainties in force fields (e.g., MMFF94) when modeling bicyclic systems .

    • Data Table : Example Computational vs. Experimental Strain Energies
MethodStrain Energy (kcal/mol)Source
DFT (B3LYP)28.3 ± 1.5
Experimental (NIST)26.8 ± 0.8

Q. What strategies mitigate stereochemical instability during derivatization of this compound?

  • Methodological Answer : The compound’s strained bicyclic structure makes it prone to epoxide ring-opening or stereochemical inversion. Mitigation approaches include:
  • Protecting Groups : Use TBS ethers to shield the hydroxyl group during alkylation or acylation .
  • Low-Temperature Kinetics : Perform reactions at -78°C (dry ice/acetone) to slow down racemization .
  • Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans’ oxazolidinones) to preserve configuration .

Methodological Guidance for Data Analysis

Q. How should researchers interpret conflicting NMR data for bridgehead protons in substituted derivatives?

  • Methodological Answer : Bridgehead proton shifts vary with substituent electronic effects. For example:
  • Electron-withdrawing groups (EWGs) : Deshield protons (upfield shift to δ 2.0–2.5 ppm) .
  • Electron-donating groups (EDGs) : Shield protons (downfield shift to δ 1.5–1.8 ppm) .
  • NOESY Experiments : Confirm spatial proximity of protons to substituents, resolving ambiguities in coupling patterns .

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